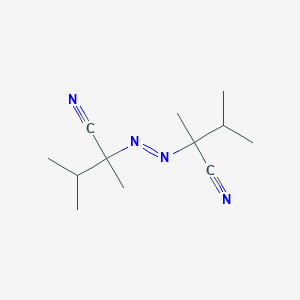
Ethyl (2E)-4-(piperidin-1-yl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-4-(piperidin-1-yl)but-2-enoate is an organic compound that features a piperidine ring attached to a butenoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-4-(piperidin-1-yl)but-2-enoate typically involves the reaction of ethyl acetoacetate with piperidine under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-4-(piperidin-1-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-4-(piperidin-1-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ethyl (2E)-4-(piperidin-1-yl)but-2-enoate exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic transformation to release the active compound. The piperidine ring can interact with various molecular targets, including receptors and enzymes, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2E)-4-(piperidin-1-yl)but-2-enoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group.
Ethyl (2E)-4-(morpholin-4-yl)but-2-enoate: Contains a morpholine ring instead of a piperidine ring.
Ethyl (2E)-4-(pyrrolidin-1-yl)but-2-enoate: Features a pyrrolidine ring.
The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C11H19NO2 |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
ethyl (E)-4-piperidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)7-6-10-12-8-4-3-5-9-12/h6-7H,2-5,8-10H2,1H3/b7-6+ |
InChI-Schlüssel |
LQCQFSJIZSJPCU-VOTSOKGWSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/CN1CCCCC1 |
Kanonische SMILES |
CCOC(=O)C=CCN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1H-Imidazole, 2-butyl-1-[(2-chlorophenyl)methyl]-](/img/structure/B8658926.png)

